4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves catalytic acylation, a method demonstrated in the synthesis of a fluorescent probe for β-amyloids, where 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid analogs were created. This process utilizes 4-dimethylaminopyridine between succinic anhydride and other specific reagents, highlighting the compound's utility in molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, such as IR, NMR, and X-ray diffraction studies. These methods provide comprehensive information about the compound's molecular geometry, demonstrating its structural integrity and stability (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid derivatives are diverse. For instance, the compound's derivatives have been shown to undergo intramolecular cyclization, leading to the formation of structurally complex and functionally significant molecules. This reactivity plays a crucial role in synthesizing bioactive molecules and studying their mechanisms of action (Shipilovskikh et al., 2009).
Scientific Research Applications
Fluorescent Probe for β-Amyloids
A novel fluorescent probe based on a derivative of 4-oxobutanoic acid was synthesized for detecting β-amyloids, which are crucial in the diagnosis of Alzheimer’s disease. This probe showed high binding affinities toward Aβ(1–40) aggregates, making it a powerful tool for molecular diagnosis (Fa et al., 2015).
Analytical Tool for Pesticide Detection
The compound was used in the development of a sensitive enzyme-linked immunosorbent assay (ELISA) for detecting the insecticide fenthion in fruit samples. This optimized ELISA could be a new convenient tool for monitoring fenthion residues in agricultural samples (Zhang et al., 2008).
Apoptosis Induction in Cancer Research
Research has shown that a derivative of 4-methylthio-2-oxobutanoic acid can induce apoptosis in human cell lines. This apoptosis induction was specific and independent of ornithine decarboxylase down-regulation, suggesting potential applications in cancer therapy (Tang et al., 2006).
Synthesis of New Organic Compounds
4-Oxobutanoic acid derivatives have been synthesized for various purposes, including the development of new organic compounds with potential applications in materials science and pharmacology. These syntheses have explored different chemical pathways and the properties of the resulting compounds (Zhang et al., 2008), (Patonay et al., 2008).
Biomedical Research
4-Oxobutanoic acid derivatives have been studied for their potential biomedical applications. This includes research into their structural, electronic, and optical properties, which can inform the development of new pharmaceuticals and diagnostics tools (Vanasundari et al., 2018).
Antioxidant Properties
Studies have been conducted on the antioxidant properties of 4-hydroxycoumarin derivatives, a category that includes 4-oxobutanoic acid derivatives. These compounds have shown potential as free radical scavengers, which could have implications for their use in healthcare (Stanchev et al., 2009).
properties
IUPAC Name |
4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLHMQYEZXSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864964 | |
Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid | |
CAS RN |
20882-04-6 | |
Record name | Methacryloyloxyethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20882-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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